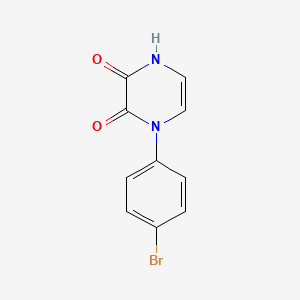
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid” contains a total of 33 bonds; 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of secondary and tertiary amides can be achieved by the rapid oxidation of trifluoroborate iminiums (TIMs). TIMs are easily prepared by acid-promoted condensation of potassium acyltrifluoroborates (KATs) and amines and are cleanly and rapidly oxidized to amides with hydrogen peroxide .Molecular Structure Analysis
The molecular structure of this compound involves a variety of bonds and functional groups. It includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide, a primary amine, and a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that they are typically solid at room temperature and should be stored in a cool, dry place .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Novel N-(α-bromoacyl)-α-amino esters containing a valyl moiety, including derivatives similar to 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, were synthesized, and their crystal structures were analyzed. These compounds were studied for their cytotoxicity, anti-inflammatory, and antibacterial activities, revealing low cytotoxicity and absence of antibacterial and anti-inflammatory activities at tested concentrations, suggesting potential as prodrug components (Yancheva et al., 2015).
Biological Activity and Metabolite Production
Metabolite Production : In a study focusing on the metabolite production of Staphylococcus xylosus, several compounds derived from branched-chain amino acid catabolism were identified, including 2-methylpropanal from valine, 2-methylbutanal from isoleucine, and 3-methylbutanal from leucine. These findings contribute to understanding the biochemical pathways and potential applications of amino acid derivatives in microbial systems (Beck et al., 2002).
Chemical Reactivity and Molecular Properties
Chemical Reactivity and Molecular Properties : A study on the chemical reactivity and molecular properties of new antifungal tripeptides, including those structurally related to 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride, utilized conceptual density functional theory. This approach provided insights into the reactivity descriptors, active sites, and bioactivity scores, offering valuable information for drug design processes (Flores-Holguín et al., 2019).
Advanced Materials and Environmental Applications
Advanced Materials : Research on smart terpolymer network hydrogels incorporating 2-(acrylamido)-2-methylpropanesulfonic acid and acrylamide demonstrated their potential in the removal of metal ions and dyes. This study highlights the application of amino acid derivatives in developing materials with environmental and industrial significance (Singha et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The compound has shown potential in the treatment of COVID-19, suggesting that it could be further investigated for its therapeutic potentials . Another compound, (S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-(1H-indol-3-yl)propanoate hydrochloride, could also be explored for its potential applications.
Propiedades
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUZXNEOMXFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Trifluoromethyl)-3H-diazirine-3-yl]benzenesulfonamide](/img/structure/B2413791.png)
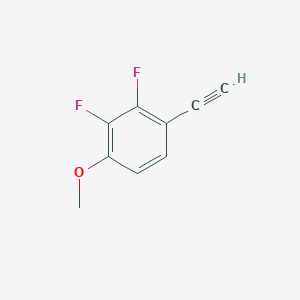
![5-[(4-methoxyanilino)methylene]-2,3-dihydroindeno[1,2-b]thiopyran-4(5H)-one](/img/structure/B2413794.png)
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone](/img/structure/B2413799.png)
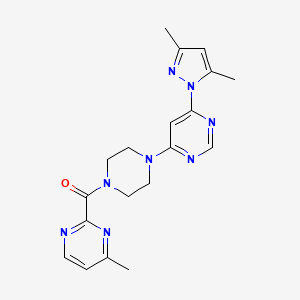

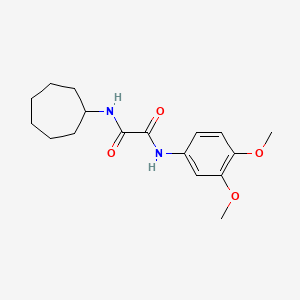
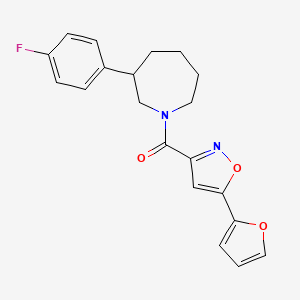
![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

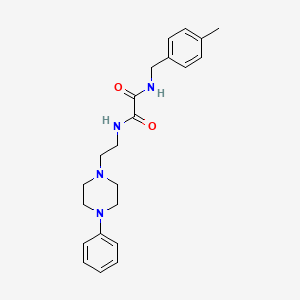
![5-bromo-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]-2-furamide](/img/structure/B2413812.png)
![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)
